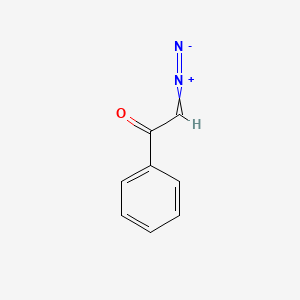

Diazoacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diazo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBZBURMWJKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954476 | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-32-4 | |

| Record name | Diazoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazo-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Diazoacetophenone from Benzoyl Chloride

Executive Summary & Critical Safety Directive

This guide details the synthesis of Diazoacetophenone (2-diazo-1-phenylethan-1-one) via the acylation of diazomethane with benzoyl chloride. This transformation is the pivotal first step in the Arndt-Eistert homologation , widely used in drug development to extend carbon chains by one methylene unit while preserving stereochemistry.

⚠️ CRITICAL SAFETY WARNING

Diazomethane (

-

Explosive: Detonation can be triggered by rough surfaces (ground glass joints), high light intensity, or temperatures

in concentrated forms. -

Carcinogenic & Toxic: Acute exposure causes severe respiratory distress and pulmonary edema.

Operational Mandates:

-

Glassware: Use only fire-polished glassware with Clear-Seal™ joints or cork stoppers. NEVER use ground glass joints.

-

Shielding: All reactions must be performed behind a blast shield in a high-velocity fume hood.

-

Scale: Do not scale batch reactions above 10-20 mmol without specialized engineering controls.

Mechanistic Underpinnings & Causality

To optimize yield and purity, one must understand the competition between the desired acylation and the deleterious side reaction with generated acid.

The "Two-Equivalent" Rule

The reaction stoichiometry is not 1:1. It requires a minimum of 2 equivalents of diazomethane per equivalent of benzoyl chloride.

-

Acylation (Desired): The first equivalent of diazomethane acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride.

-

Scavenging (Critical): The reaction releases Hydrogen Chloride (

). If left unneutralized, -

The Solution: The second equivalent of diazomethane acts as a base, reacting with

to form methyl chloride (

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical role of the second diazomethane equivalent in preventing impurity formation.

Strategic Reagent Selection

Modern drug development requires balancing yield with safety. Choose the method that fits your facility's capabilities.

| Method | Reagent System | Pros | Cons |

| Classic Batch | High yields, well-documented. | High explosion risk; requires specialized glassware. | |

| In-Situ Generation | MNNG + KOH (biphasic) | Reduced handling of pure diazomethane. | Still generates hazardous gas; requires careful phase transfer control. |

| TMS Modification | Non-explosive; stable liquid. | Expensive; requires different workup; toxic (pulmonary edema risk). | |

| Continuous Flow | Membrane separation / Tube-in-tube | Safest for scale-up; minimizes active inventory. | High capital expenditure for equipment; complex setup. |

Detailed Experimental Protocol (Classic Batch)

Objective: Synthesis of Diazoacetophenone (10 mmol scale). Standard: Adapted from Organic Syntheses Coll. Vol. 3, p. 119 and modern safety standards.

Materials & Setup

-

Precursor:

-methyl- -

Substrate: Benzoyl Chloride (freshly distilled).

-

Solvent: Diethyl ether (anhydrous).

-

Apparatus:

-

Diazomethane generator kit (Clear-Seal joints).

-

Dropping funnel (pressure-equalizing, smooth joints).

-

Ice-salt bath (

to

-

Step-by-Step Procedure

Step 1: Generation of Diazomethane Solution

-

Set up the diazomethane generator behind a blast shield.

-

Generate approximately 25 mmol of diazomethane (2.5 equivalents) as an ethereal solution.

-

Dry the solution over pellets of Potassium Hydroxide (KOH) for 30 minutes at

.-

Note: Do not use sharp-edged drying agents like

or

-

Step 2: Acylation (The Critical Addition)

-

Place the dry diazomethane solution (25 mmol) in a smooth-walled Erlenmeyer flask or round-bottom flask (no ground joints).

-

Cool to

in an ice bath. -

Dissolve Benzoyl Chloride (1.40 g, 10 mmol) in 10 mL of anhydrous diethyl ether.

-

Slow Addition: Add the benzoyl chloride solution to the diazomethane solution dropwise over 20–30 minutes with gentle magnetic stirring.

-

Process Control: Vigorous evolution of nitrogen gas will occur.[1] If the yellow color of diazomethane disappears, stop immediately—you have run out of scavenger, and side-products are forming.

-

Step 3: Completion & Quenching

-

Allow the mixture to stand at

for 1 hour, then warm to room temperature for 1 hour. -

Quenching: If the solution remains yellow (indicating excess

), add small aliquots of dilute acetic acid or pass a stream of nitrogen gas through the solution to remove excess reagent into a quenching trap (acetic acid).

Step 4: Isolation

-

Evaporate the solvent under reduced pressure (rotary evaporator) at room temperature . Do not heat above

to avoid decomposition. -

The residue is crude diazoacetophenone, typically a yellow crystalline solid or oil.

-

Purification: Recrystallize from a mixture of hexane/ether.

Validation Parameters

| Parameter | Specification | Method |

| Appearance | Yellow crystals | Visual |

| Melting Point | Capillary (slow ramp) | |

| IR Spectrum | Strong band at | Diazo group stretch |

| Yield | 75% - 85% | Gravimetric |

Modern Safety Modification: The Newman-Beal Method

For labs wishing to minimize diazomethane usage, the Newman-Beal modification utilizes Triethylamine (

Protocol Adjustment:

-

Ratio: 1 eq Benzoyl Chloride : 1 eq Diazomethane : 1 eq Triethylamine.

-

Mechanism: Triethylamine is basic enough to neutralize the HCl, preserving the diazomethane for the acylation step only.

-

Benefit: Reduces the required diazomethane quantity by 50%, significantly lowering the explosion hazard load.

Troubleshooting & Failure Analysis

| Observation | Root Cause | Corrective Action |

| Product is liquid/lachrymatory | Formation of | Insufficient diazomethane excess or addition rate was too fast. Ensure >2.0 eq |

| Low Yield | Decomposition of diazomethane.[2] | Ensure temperature stays |

| Explosion | Rough surfaces or crystallization.[3] | Inspect glassware for scratches. Never use ground glass joints. Do not freeze the solution. |

| Product decomposes on storage | Acidic impurities or light sensitivity. | Store in amber vials at |

References

-

Bridson, J. N.; Hooz, J. "Diazoacetophenone". Organic Syntheses, Coll.[4][5] Vol. 3, p. 119 (1955); Vol. 26, p. 22 (1946).

-

Newman, M. S.; Beal, P. "An Improved Synthesis of

-Diazoketones". Journal of the American Chemical Society, 71(4), 1506–1507 (1949). -

Proctor, L. D.; Warr, A. J. "Development of a Continuous Process for the Industrial Generation of Diazomethane". Organic Process Research & Development, 6(6), 884–892 (2002).

-

University of Illinois Division of Research Safety. "Diazomethane Safety Guide".

-

Presser, A.; Hüfner, A. "Trimethylsilyldiazomethane - A Safe and Efficient Alternative to Diazomethane". Monatshefte für Chemie, 135, 1015–1022 (2004).

Sources

A Spectroscopic Guide to Diazoacetophenone: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Introduction

Diazoacetophenone (C₈H₆N₂O), a key reagent and versatile building block in organic synthesis, particularly in the generation of carbenes and subsequent cyclopropanation or insertion reactions, possesses a unique electronic and structural arrangement.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development to ensure purity, confirm structural integrity, and monitor reaction progress. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of diazoacetophenone. We will delve into the interpretation of the spectra, grounded in fundamental principles, and provide field-proven protocols for data acquisition, ensuring both scientific rigor and practical applicability.

Molecular Structure and Spectroscopic Correlation

The unique functionality of diazoacetophenone, featuring a diazo group adjacent to a carbonyl, which is in turn conjugated to a phenyl ring, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for interpreting the spectral data.

Sources

Unraveling the Intricacies of the Wolff Rearrangement: A Theoretical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wolff rearrangement, a cornerstone of organic synthesis for over a century, continues to be a subject of intense theoretical investigation. Its remarkable ability to transform α-diazocarbonyl compounds into valuable ketene intermediates has cemented its place in the synthetic chemist's toolbox, particularly in applications like the Arndt-Eistert homologation and ring contractions. However, the nuanced mechanistic details of this rearrangement, particularly the competition between concerted and stepwise pathways, remain a subject of active debate and computational exploration. This in-depth technical guide provides a senior application scientist's perspective on the theoretical studies that have illuminated the core of the Wolff rearrangement, offering insights grounded in computational chemistry to guide future research and application.

The Mechanistic Dichotomy: A Tale of Two Pathways

The central question in the theoretical study of the Wolff rearrangement is the nature of the transition from the α-diazocarbonyl compound to the ketene. Two primary mechanistic pathways have been proposed and extensively studied: a concerted mechanism and a stepwise mechanism .[1][2][3]

-

The Concerted Pathway: In this scenario, the extrusion of dinitrogen (N₂) and the 1,2-migration of a substituent occur simultaneously in a single transition state. This pathway is generally favored for α-diazoketones that can readily adopt an s-cis conformation, where the migrating group is anti-periplanar to the departing nitrogen molecule, facilitating a smooth, synchronous rearrangement.[2]

-

The Stepwise Pathway: This route involves the initial loss of N₂ to form a highly reactive α-ketocarbene intermediate.[4] This carbene can then undergo a 1,2-rearrangement to yield the ketene product. The stepwise mechanism is often associated with α-diazoketones that preferentially exist in an s-trans conformation.[2]

The subtle interplay between these two pathways is governed by a variety of factors, including the nature of the migrating group, the conformation of the starting diazocarbonyl compound, and the reaction conditions (thermal, photochemical, or metal-catalyzed).[3]

The Elusive Oxirene: Intermediate or Transition State?

A fascinating and long-standing question within the stepwise mechanism is the potential involvement of an oxirene intermediate . This three-membered heterocyclic species could, in principle, be formed by the electrocyclization of the α-ketocarbene. Isotopic labeling studies have provided some of the most compelling, albeit indirect, evidence for the intermediacy of oxirene. Scrambling of a ¹³C label in the ketene product can be rationalized by the formation of a symmetric oxirene intermediate that can open in two different ways.[2] For instance, in the photolysis of diazoacetaldehyde, approximately 16% of the product is thought to be formed via an oxirene intermediate.[2]

However, the direct computational characterization of oxirene as a stable minimum on the potential energy surface has been challenging. High-level ab initio calculations have suggested that for the parent formylmethylene (the simplest α-ketocarbene), the potential energy surface connecting it to oxirene is extremely flat, with little to no barrier for interconversion.[5] This has led to the proposition that oxirene may be more accurately described as a transition state for the interconversion of two equivalent ketocarbenes, rather than a true, trappable intermediate in the Wolff rearrangement itself. Further computational studies are needed to definitively resolve the role of oxirene in this complex mechanistic landscape.

Computational Chemistry: The Lens for Mechanistic Insight

Modern computational chemistry provides an indispensable toolkit for dissecting the intricate details of the Wolff rearrangement. Density Functional Theory (DFT) and ab initio methods have emerged as the primary workhorses for these investigations.

Theoretical Approaches at a Glance

| Computational Method | Application in Wolff Rearrangement Studies | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of thermal reaction mechanisms, transition state searching, calculation of activation energies, and analysis of substituent effects. | Relative energies of concerted vs. stepwise pathways, geometries of intermediates and transition states, influence of migrating group on reaction barriers. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results, investigation of the potential energy surface of key intermediates like oxirene. | Accurate energy profiles, definitive characterization of stationary points on the potential energy surface. |

| Multiconfigurational Methods (e.g., CASSCF, CASPT2) | Study of photochemical Wolff rearrangements, characterization of excited states and conical intersections. | Mechanistic details of photo-induced rearrangements, role of different electronic states in the reaction pathway. |

Causality Behind Methodological Choices

The selection of a particular computational method is dictated by the specific scientific question being addressed. For instance, DFT, particularly with hybrid functionals like B3LYP, offers a good balance of accuracy and computational cost for exploring the potential energy surfaces of ground-state thermal reactions.[1][6] When higher accuracy is required to definitively characterize a fleeting intermediate like oxirene, more computationally expensive ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[5]

For photochemical Wolff rearrangements, the situation is more complex as it involves electronically excited states. In these cases, single-reference methods like DFT and standard ab initio methods are often inadequate. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are necessary to provide a qualitatively correct description of the electronic structure in regions of the potential energy surface where multiple electronic states are close in energy, such as at conical intersections.[7]

Quantitative Insights: Activation Energies and Substituent Effects

For example, a DFT study on the thermal Wolff rearrangement of various diazocarbonyl compounds found that for alkyl and aryl migrating groups, the concerted mechanism is slightly favored energetically.[1] Conversely, for substituents with lone pairs, such as methoxy and amino groups, the stepwise mechanism involving a carbene-like intermediate is preferred.[1] This is attributed to the ability of these heteroatoms to stabilize the carbene intermediate through resonance.

In a metal-mediated Wolff-like rearrangement, DFT calculations have been used to map out the reaction pathway and determine the activation barriers. For a five-membered iridacycle, a concerted mechanism with a calculated free energy barrier of 26.4 kcal/mol was identified.[4]

These computational findings are critical for understanding the migratory aptitude of different groups, a key factor in predicting the outcome of the Wolff rearrangement. Generally, the migratory aptitude follows the order: H > aryl ≈ alkyl.[2]

Visualizing the Reaction Coordinate

To provide a clearer understanding of the mechanistic pathways, the following diagrams, generated using the DOT language, illustrate the key structures involved in the concerted and stepwise Wolff rearrangement.

Concerted vs. Stepwise Mechanistic Overview

Caption: Competing pathways in the Wolff rearrangement.

The Potential Role of the Oxirene Intermediate

Caption: The oxirene intermediate in the stepwise pathway.

Experimental Protocols: A Guide to Computational Investigation

For researchers wishing to undertake their own theoretical studies of the Wolff rearrangement, the following provides a generalized, step-by-step protocol for a DFT-based investigation.

Objective: To determine the preferred reaction pathway (concerted vs. stepwise) for a given α-diazocarbonyl compound.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization of Reactants:

-

Construct the initial 3D structures of the s-cis and s-trans conformers of the α-diazocarbonyl compound.

-

Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Transition State Searching:

-

Concerted Pathway:

-

Use a transition state searching algorithm (e.g., QST2/QST3 or a synchronous transit-guided quasi-Newton method) to locate the transition state connecting the s-cis conformer to the ketene product and N₂.

-

-

Stepwise Pathway:

-

Locate the transition state for the N₂ extrusion from the s-trans conformer to form the α-ketocarbene.

-

Locate the transition state for the 1,2-migration of the desired group in the α-ketocarbene to form the ketene.

-

-

-

Transition State Verification:

-

For each located transition state, perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the correct reactant(s) and product(s).

-

-

Energy Calculations:

-

Perform single-point energy calculations on all optimized structures (reactants, intermediates, transition states, and products) using a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.

-

Calculate the zero-point vibrational energy (ZPVE) corrections from the frequency calculations.

-

Determine the activation energies for each pathway by taking the difference in ZPVE-corrected electronic energies between the transition state and the corresponding reactant.

-

-

Analysis of Results:

-

Compare the activation energies for the concerted and stepwise pathways to determine the kinetically favored route.

-

Analyze the geometries of the transition states to gain insight into the bonding changes occurring during the rearrangement.

-

Computational Workflow Diagram

Caption: A typical DFT workflow for studying the Wolff rearrangement.

Future Directions and Unanswered Questions

Despite the significant progress made through theoretical studies, several questions surrounding the Wolff rearrangement remain open for investigation:

-

Definitive Characterization of the Oxirene Intermediate: Further high-level computational studies on a variety of substituted systems are needed to definitively establish whether oxirene can exist as a true intermediate or is always a transition state.

-

Role of Non-statistical Dynamics: The possibility of non-statistical dynamic effects, where the energy from the initial excitation is not fully redistributed before the rearrangement occurs, is an intriguing area for future investigation, particularly in photochemical rearrangements.

-

Solvent Effects: While some computational studies have incorporated implicit solvent models, a more detailed understanding of the role of explicit solvent molecules in stabilizing or destabilizing intermediates and transition states is warranted.

By continuing to leverage the power of computational chemistry, the scientific community can further refine our understanding of this elegant and powerful rearrangement, paving the way for new synthetic applications and a deeper appreciation of the fundamental principles of chemical reactivity.

References

- Arora, R., & Kakkar, R. (2016). Theoretical study of the mechanism of the Wolff rearrangement of some diazocarbonyl compounds. Computational and Theoretical Chemistry, 1094, 32-41.

-

Wikipedia. (n.d.). Wolff rearrangement. Retrieved February 7, 2026, from [Link]

-

CASSCF Study on the Photochemical Transposition Reactions of Pyrazines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Fan, H.-J. (2012). A DFT study on the mechanism of Wolff Rearrangement in a fivemember Iridacycle. Procedia Computer Science, 1, 2659-2667.

- Liu, Y., et al. (2021). Visible light-induced 1,2-alkoxy shift of α-diazoacetates for Wolff rearrangements – access to oxyketenes.

-

Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved February 7, 2026, from [Link]

- Lv, Z.-J., et al. (2024). In Crystallo Wolff Rearrangement of a Metalated Diazoester: Structural Confirmation of the Singlet Carbene Wolff-Intermediate. Journal of the American Chemical Society.

- Popik, V. V. (2011). The role of molecular geometry in the Wolff rearrangement of α-diazocarbonyl compounds — Conformational control or structural constraints? Canadian Journal of Chemistry, 89(2), 145-155.

- Scott, A. P., Nobes, R. H., Schaefer, H. F., & Radom, L. (1994). The Wolff Rearrangement: The Relevant Portion of the Oxirene-Ketene Potential Energy Hypersurface. Journal of the American Chemical Society, 116(22), 10159-10164.

- Su, J. T., Sarpong, R., Goddard, W. A., & Stoltz, B. M. (2004). Substituent Effects and Nearly Degenerate Transition States: Rational Design of Substrates for the Tandem Wolff-Cope Reaction. Journal of the American Chemical Society, 126(42), 13546-13547.

- Strausz, O. P., et al. (1972). Oxirene Participation in the Photochemical Wolff Rearrangement. Journal of the American Chemical Society, 94(18), 6395-6400.

- Kaplan, F., & Meloy, G. K. (1966). Mechanism of the photochemical Wolff rearrangement. The role of conformation in the photolysis of .alpha.-diazo carbonyl compounds. The Journal of Organic Chemistry, 31(7), 2311-2313.

- Bonneau, R., Liu, M. T. H., & Kim, K. C. (1996). Ultrafast Spectroscopic Study of the Photochemistry and Photophysics of Arylhalodiazirines: Direct Observation of Carbene and Zwitterion Formation. Journal of the American Chemical Society, 118(49), 12598-12602.

- Liu, Y., et al. (2021). Combined experimental and computational mechanistic studies.

-

Popik, V. V., & Nikolaev, V. A. (2000). Experimental and Theoretical Investigation of Reversible Interconversion, Thermal Reactions, and Wavelength-Dependent Photochemistry of Diazo Meldrum's Acid and Its Diazirine Isomer, 6,6-Dimethyl-5,7-dioxa-1,2-diaza-spiro[2][8]oct-1-ene-4,8-dione. The Journal of Organic Chemistry, 65(21), 6939-6949.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 3. Wolff-Rearrangement [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Visible light-induced 1,2-alkoxy shift of α-diazoacetates for Wolff rearrangements – access to oxyketenes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for Diazoacetophenone

Safety and Handling Precautions for Diazoacetophenone: An In-Depth Technical Guide

Part 1: Core Directive & Hazard Profiling

1.1 Executive Summary

Diazoacetophenone (2-diazo-1-phenylethanone, CAS: 666-03-5) is a versatile

Crucial Distinction: Do not confuse this compound with Acetophenone (CAS: 98-86-2).[1][2] Acetophenone is a stable, combustible solvent. Diazoacetophenone is a shock-sensitive, thermally unstable alkylating agent. Treating the latter with the complacency reserved for the former is a critical safety failure.

1.2 Physicochemical Hazard Matrix

| Property | Data / Characteristic | Operational Implication |

| Thermal Stability | Strict Temperature Control: Reactions must often be run at 0°C to ambient. Do not heat neat material. | |

| Shock Sensitivity | Moderate (Impact Sensitive) | No Metal Spatulas: Use Teflon or wood. No Ground Glass Joints: Friction can initiate detonation. |

| Chemical Reactivity | Acid-Sensitive | Spontaneous Gas Evolution: Contact with Lewis or Brønsted acids triggers rapid |

| Toxicity | Potent Alkylating Agent | Genotoxic Hazard: Treat as a potential carcinogen.[3] Double-gloving (Nitrile/Laminate) is mandatory. |

Part 2: Engineering Controls & Hierarchy of Safety

Safety in handling diazo compounds relies on a "Defense in Depth" strategy. Reliance on PPE alone is insufficient due to the potential for shrapnel in the event of a vessel rupture.

2.1 The Safety Barrier Workflow

Figure 1: Hierarchy of controls for energetic materials. Note that the Blast Shield (Engineering Control) is the primary defense against detonation, not the lab coat.

2.2 Specific Engineering Implementations

-

Blast Shielding: All reactions involving >500 mg of neat diazoacetophenone must be conducted behind a weighted polycarbonate blast shield.

-

Glassware Selection: Use Clear-Seal™ or Teflon-sleeved joints. Standard ground glass joints generate friction during assembly/disassembly, which can initiate micro-detonations in the joint, shattering the flask.

-

Light Exclusion: Wrap reaction vessels in aluminum foil. Photolytic decomposition can generate carbene intermediates prematurely, leading to uncontrolled exotherms.

Part 3: Operational Protocols (Synthesis & Handling)

3.1 Synthesis via Acyl Chloride (The Arndt-Eistert Sequence) Context: This is the most common generation method. It involves reacting benzoyl chloride with diazomethane.

Step-by-Step Protocol:

-

Pre-Cooling: Cool the ethereal diazomethane solution (excess, typically 2.5 equiv) to 0°C in a non-ground glass vessel.

-

Addition: Add benzoyl chloride dropwise over 30–60 minutes.

-

Why? The reaction releases HCl.[4] If added too fast, the exotherm boils the ether. If diazomethane is not in excess, the HCl reacts with the diazo product to form

-chloroacetophenone (a potent lacrymator) and nitrogen gas.

-

-

Scavenging: The excess diazomethane acts as an HCl scavenger (forming methyl chloride and

). -

Monitoring: Monitor by TLC (silica, UV visualization). The diazo compound is typically a distinct yellow spot.

3.2 Isolation vs. In-Situ Use Recommendation: Whenever possible, use the diazoacetophenone in-situ . Isolating neat energetic materials increases risk significantly.

If isolation is required (e.g., for purification):

-

Evaporation: Do not use a rotary evaporator with a water bath >30°C.

-

State: The compound is often a low-melting solid or oil. Do not scrape solidified material with metal tools. Use a Teflon spatula.

3.3 Quenching and Disposal Never dispose of active diazo compounds directly into waste streams.

-

Reagent: Glacial Acetic Acid (or dilute HCl for faster quenching, though more violent).

-

Mechanism: Protonation of the

-carbon leads to -

Protocol:

-

Dilute the reaction mixture with solvent (DCM or Ether).

-

Place in an ice bath.

-

Add acetic acid dropwise while stirring.

-

Endpoint: Cessation of bubbling (nitrogen evolution) and loss of the characteristic yellow color.

-

Part 4: Emergency Response & Toxicology

4.1 Spill Management

-

Minor Spill (<5 mL):

-

Major Spill: Evacuate the lab. Contact EHS. Do not attempt to clean up without self-contained breathing apparatus (SCBA) due to alkylating vapor hazard.

4.2 Toxicology (Alkylating Potential) Diazo compounds are electrophilic alkylating agents. They can transfer alkyl groups to DNA bases (e.g., guanine), leading to mutations.

-

Acute Symptoms: Respiratory irritation, chemical burns (eyes/skin).

-

Chronic Risks: Carcinogenicity.[3]

-

First Aid:

Part 5: Process Logic & Decision Making

This workflow guides the researcher through the critical decision points of handling.

Figure 2: Operational workflow for synthesis, handling, and disposal.

References

-

Imperial College London. (2020).[7] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Organic Process Research & Development. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides and Diazo Compounds. EH&S Safety Manual. [Link]

-

Organic Syntheses. (2022). Discussion Addendum for: Detrifluoroacetylative Diazo Group Transfer. Org. Synth. 2022, 99, 234-250. [Link]

-

National Institutes of Health (NIH). (2010). Alkylating potential of oxetanes and related electrophiles. PubMed. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. vigon.com [vigon.com]

- 3. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Photochemical Wolff Rearrangement: Precision Control in Batch and Flow Reactors

Executive Summary

The Wolff rearrangement is the premier method for converting

This guide details the transition from traditional batch photolysis to Continuous Flow Photochemistry . Flow processing offers a self-validating safety profile by minimizing the active inventory of hazardous intermediates and overcoming the photon attenuation limits of batch reactors.

Scientific Foundation & Mechanism

The reaction proceeds via the photo-excitation of an

Mechanistic Pathway[1][4][5][6]

Figure 1: Mechanistic pathway of the photochemical Wolff rearrangement. The 1,2-shift is the rate-determining step following nitrogen extrusion.

Critical Safety: A Self-Validating System

Working with diazo compounds requires a "fail-safe" approach.[4][5] In a batch reactor, the accumulation of the diazo compound creates a potential bomb. In a flow reactor, the system is self-validating : the reactor volume limits the maximum possible energy release.

Hazard Mitigation Table

| Hazard | Batch Risk | Flow Mitigation Strategy |

| Explosion | High inventory (grams) of diazo compound.[5] | Low inventory (milligrams) in the irradiated zone. |

| Gas Evolution | Rapid | |

| Thermal Runaway | Mercury lamps generate significant IR (heat). | LEDs emit monochromatic light with minimal heat; active cooling is efficient in narrow tubing. |

| UV Exposure | Open immersion wells pose exposure risks. | Light source is fully enclosed in a light-tight reactor housing. |

Experimental Setup: Continuous Flow Architecture

The recommended setup utilizes a mesoscale flow reactor with a fluorinated ethylene propylene (FEP) coil. FEP is transparent to UV/Visible light and chemically resistant.

Equipment Specifications

-

Pump: High-pressure HPLC pump (chemically inert heads, e.g., Hastelloy or Ceramic).

-

Reactor Coil: FEP tubing (1.6 mm O.D. x 0.8 mm I.D.), Volume ~10 mL.

-

Light Source: High-power LED module (365 nm or 405 nm, depending on substrate absorption).

-

Back Pressure Regulator (BPR): 4–5 bar (to keep solvent liquid but allow controlled gas expansion downstream).

Flow Reactor Diagram

Figure 2: Schematic of a continuous flow photochemical reactor. The BPR maintains solvent integrity while the gas-liquid separator safely removes the generated nitrogen.

Detailed Protocol: Arndt-Eistert Homologation

Objective: Synthesis of a

Step 1: Preparation of Stock Solution

-

Dissolve Boc-Phe-CHN2 (1.0 mmol) in anhydrous Methanol (10 mL).

-

Note: Methanol acts as both the solvent and the nucleophile.

-

Concentration: 0.1 M. Higher concentrations (up to 0.5 M) are possible in flow but increase the risk of carbene dimerization.

-

-

Filter the solution through a 0.45 µm PTFE filter to prevent particulate clogging in the reactor.

-

Degas the solution by sparging with Argon for 5 minutes. (Oxygen can quench the triplet state if intersystem crossing occurs, though Wolff rearrangement is primarily a singlet process).

Step 2: Reactor Configuration

-

Light Source: Install a 365 nm LED module.

-

Why 365 nm? Most

-diazoketones have an

-

-

Prime the System: Flush the reactor with pure Methanol at 1.0 mL/min to remove air.

-

Pressure: Set the BPR to 75 psi (approx 5 bar). This prevents the solvent from boiling due to any localized heating and keeps the

bubbles small and uniform (slug flow).

Step 3: Irradiation (The Reaction)

-

Residence Time (

): Calculate flow rate.-

Reactor Volume (

) = 10 mL. -

Desired

= 10 minutes (typical for 365 nm LED). -

Flow Rate =

= 1.0 mL/min.

-

-

Execution: Switch the pump inlet to the Stock Solution.

-

Monitor: Watch for stable "slug flow" (alternating segments of liquid and nitrogen gas) exiting the reactor.

-

Visual Check: The yellow color of the diazo compound should disappear before the stream exits the irradiated zone. If the solution is still yellow, decrease the flow rate (increase residence time).

-

Step 4: Workup and Analysis

-

Collect the effluent in a flask. The

gas will off-gas naturally. -

Evaporation: Remove the excess Methanol under reduced pressure.

-

Validation (IR Spectroscopy):

-

Start Material: Strong peak at ~2100 cm⁻¹ (Diazo).

-

Product: Absence of 2100 cm⁻¹ peak; appearance of ester carbonyl at ~1740 cm⁻¹.

-

Optimization & Troubleshooting

Solvent Selection Guide

The solvent must be transparent at the irradiation wavelength and compatible with the ketene intermediate.

| Solvent | Cutoff (nm) | Role | Suitability |

| Methanol | 205 | Nucleophile & Solvent | Excellent for ester synthesis. |

| THF/Water | 212 | Co-solvent | Good for acid synthesis. Requires 10% |

| Toluene | 284 | Inert Solvent | Good if adding a separate nucleophile (e.g., complex amine). |

| Acetone | 330 | Inert Solvent | Poor . Absorbs UV light, competing with the diazo compound. |

Troubleshooting Common Issues

-

Incomplete Conversion (Yellow Product):

-

Cause: Residence time too short or light intensity too low.

-

Fix: Reduce flow rate by 50%. Check LED output.

-

-

Clogging:

-

Cause: Polymerization of the ketene (if nucleophile is insufficient) or carbene dimerization.

-

Fix: Increase nucleophile equivalents (e.g., use pure MeOH). Clean reactor with nitric acid wash if FEP is fouled.

-

-

Broad Residence Time Distribution:

-

Cause: Large

bubbles causing channeling. -

Fix: Increase back pressure to compress gas bubbles.

-

References

-

Kappe, C. O., et al. "Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds."[6] ACS Medicinal Chemistry Letters, 2023.

-

Meier, H., & Zeller, K. P. "The Wolff Rearrangement of α-Diazo Carbonyl Compounds." Angewandte Chemie International Edition, 1975.

-

Pendiukh, V. V., & Rozhenko, A. B. "Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane."[4] Journal of Organic and Pharmaceutical Chemistry, 2024.[4]

-

Podlesny, E. E., & Stieglitz, K. A. "Continuous Flow Synthesis of Beta-Amino Acids via Arndt-Eistert Homologation." Journal of Flow Chemistry, 2013.[7]

Sources

- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 2. Wolff-Rearrangement [organic-chemistry.org]

- 3. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Flow Photochemistry – The Kappe Laboratory [goflow.at]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Phenylacetic Acid via Wolff Rearrangement of Diazoacetophenone

Introduction: The Strategic Homologation to Phenylacetic Acid

Phenylacetic acid is a vital carboxylic acid, serving not only as a significant precursor in the synthesis of pharmaceuticals, such as penicillins and psychoactive drugs, but also as a key component in the fragrance and flavor industries. Its preparation is a classic exercise in synthetic organic chemistry, with numerous established routes. Among these, the synthesis from diazoacetophenone stands out as a mechanistically elegant and powerful method for carbon chain extension, or homologation.

This guide provides a detailed exploration of the synthesis of phenylacetic acid from diazoacetophenone, a process centered on the famed Wolff rearrangement. This reaction is the cornerstone of the Arndt-Eistert synthesis, a reliable sequence for converting a carboxylic acid into its next higher homologue.[1][2][3] Here, the journey begins with an α-diazoketone (diazoacetophenone) which, upon activation, undergoes a fascinating molecular rearrangement to yield a ketene intermediate. This highly reactive species is subsequently trapped by a nucleophile—in this case, water—to afford the desired phenylacetic acid.

We will dissect the underlying mechanism, provide a robust experimental protocol, discuss critical safety considerations, and outline modern analytical techniques for product validation. This document is intended for researchers and professionals in chemistry and drug development who require a comprehensive and field-proven guide to this important transformation.

The Chemical Causality: Mechanism of the Wolff Rearrangement

Understanding the reaction mechanism is paramount to troubleshooting and optimizing any synthetic procedure. The conversion of diazoacetophenone to phenylacetic acid is a textbook example of the Wolff rearrangement, a reaction that has been a subject of mechanistic debate, involving competing concerted and stepwise pathways.[4]

The overall transformation can be visualized in three key stages:

-

Activation and Nitrogen Extrusion: The reaction is initiated by inducing the decomposition of the α-diazoketone. This can be achieved through thermolysis, photolysis, or, most commonly for laboratory-scale synthesis, catalysis by a transition metal, typically a silver(I) salt like silver(I) oxide (Ag₂O) or silver benzoate.[5][6][7] The catalyst facilitates the loss of a molecule of dinitrogen (N₂), an excellent leaving group, to generate a highly reactive α-ketocarbene intermediate.

-

The 1,2-Rearrangement: This is the crucial, name-defining step. The α-ketocarbene is unstable and rapidly rearranges. The phenyl group attached to the carbonyl carbon migrates to the adjacent carbene carbon in a 1,2-shift. This concerted or near-concerted process results in the formation of a ketene.[8][9][10] The stereochemistry of the migrating group is retained throughout this process, a synthetically valuable feature of the Wolff rearrangement.[4]

-

Nucleophilic Trapping: The generated ketene is a potent electrophile. In the presence of water, the oxygen atom acts as a nucleophile, attacking the central carbonyl carbon of the ketene. This initially forms an enol, which rapidly tautomerizes to the more stable carboxylic acid final product, phenylacetic acid.[4][10]

Caption: Figure 1: Mechanism of the Wolff Rearrangement

Experimental Protocol: A Self-Validating Workflow

This protocol details the silver(I) oxide-catalyzed Wolff rearrangement of diazoacetophenone. The successful execution relies on careful adherence to stoichiometry, temperature control, and safety procedures.

Materials and Equipment

| Reagents & Materials | Equipment |

| Diazoacetophenone | Round-bottom flask (e.g., 250 mL) |

| Silver(I) Oxide (Ag₂O) | Reflux condenser |

| 1,4-Dioxane (anhydrous) | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle with temperature control |

| Diethyl Ether (or Ethyl Acetate) | Separatory funnel |

| Sodium Bicarbonate (sat. solution) | Rotary evaporator |

| Sodium Sulfate (anhydrous) | Beakers, Erlenmeyer flasks |

| Hydrochloric Acid (e.g., 2 M) | pH paper or meter |

| Celite® or filter aid | Buchner funnel and filter paper |

| Personal Protective Equipment (PPE) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diazoacetophenone (e.g., 5.0 g, 34.2 mmol) in 100 mL of 1,4-dioxane.

-

Causality Note: Dioxane is used as it is a water-miscible solvent that can dissolve the organic starting material while accommodating the aqueous nucleophile.

-

-

Catalyst Introduction: To the stirred solution, add freshly prepared silver(I) oxide (approx. 0.5 g, 2.16 mmol) as a suspension in 20 mL of deionized water.

-

Expertise Insight: The use of freshly prepared or high-purity Ag₂O is recommended as aged catalyst may have reduced activity. The catalyst is used in sub-stoichiometric amounts as it is regenerated during the catalytic cycle.

-

-

Initiation and Reaction: Gently heat the mixture to 50-60 °C using a heating mantle. The onset of the reaction is typically indicated by the evolution of nitrogen gas. Maintain this temperature with vigorous stirring for 2-4 hours, or until gas evolution ceases.

-

Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the yellow spot corresponding to diazoacetophenone indicates reaction completion.

-

-

Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the silver catalyst and any insoluble byproducts. Wash the filter cake with a small amount of diethyl ether or ethyl acetate to ensure complete recovery of the product.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of diethyl ether (or ethyl acetate) and 100 mL of water. Shake gently and separate the layers.

-

Logic: The product, phenylacetic acid, will be deprotonated by a basic wash and move to the aqueous layer, separating it from neutral organic impurities.

-

-

Work-up - Basic Wash: Extract the organic layer twice with 50 mL portions of a saturated sodium bicarbonate solution. Combine all aqueous layers.

-

Work-up - Acidification: Cool the combined aqueous extracts in an ice bath. Carefully acidify the solution to pH ~2 with 2 M hydrochloric acid. Phenylacetic acid will precipitate as a white solid.

-

Self-Validation: The appearance of a precipitate upon acidification is a strong indicator of successful product formation.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual inorganic salts. Dry the product under vacuum. For higher purity, the crude phenylacetic acid can be recrystallized from hot water.[11][12]

Caption: Figure 2: Experimental Workflow

Expected Results & Characterization

| Parameter | Typical Value |

| Starting Material (Diazo...) | 5.0 g (34.2 mmol) |

| Catalyst (Ag₂O) | ~0.5 g |

| Theoretical Yield | 4.66 g |

| Typical Actual Yield | 3.7 - 4.2 g (80-90%) |

| Appearance | White crystalline solid |

| Melting Point | 76-77 °C[13] |

-

¹H NMR (CDCl₃): δ ~11-12 ppm (s, 1H, -COOH), 7.2-7.4 ppm (m, 5H, Ar-H), 3.6 ppm (s, 2H, -CH₂-).

-

IR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch).

-

LC-MS/GC-MS: Can be used to confirm the molecular weight (136.15 g/mol ) and assess purity.[14][15]

Mandatory Safety Protocols

Trustworthiness in science begins with safety. The reagents used in this synthesis carry significant hazards that must be managed with stringent protocols.

-

Diazoacetophenone & Precursors: Diazo compounds, including the starting material and its precursor diazomethane, are highly toxic and potentially explosive .[2] They can detonate from shock, friction, or heat. All manipulations must be conducted in a certified chemical fume hood behind a blast shield. Use appropriate PPE, including safety glasses, a lab coat, and heavy-duty gloves. Avoid using ground-glass joints where friction could initiate detonation.

-

Solvents: 1,4-Dioxane and diethyl ether are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames or spark sources nearby.[16]

-

General Handling: Always wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[17][18] Handle all chemicals in a well-ventilated area.

Authoritative Context: Alternative Synthetic Routes

While the Wolff rearrangement is a powerful tool for this transformation, a comprehensive understanding requires awareness of other established methods for synthesizing phenylacetic acid:

-

Hydrolysis of Benzyl Cyanide: This is a very common and high-yielding industrial method, involving the acid or base-catalyzed hydrolysis of benzyl cyanide.[13]

-

Carbonation of Benzylmagnesium Chloride: A classic Grignard reaction where benzylmagnesium chloride (prepared from benzyl chloride and magnesium) is reacted with solid carbon dioxide (dry ice) followed by acidic work-up.[11][12]

-

Willgerodt-Kindler Reaction: This reaction converts acetophenone into phenylacetamide (or a thioamide) using ammonium polysulfide or sulfur and an amine (like morpholine).[19][20][21] The resulting amide can then be hydrolyzed to phenylacetic acid. This method is mechanistically distinct but also involves a fascinating rearrangement.

References

-

Wolff (Regroup) - quimicaorganica.org. Available at: [Link]

-

Synthesis of Phenylacetic Acid - Rhodium.ws. Available at: [Link]

-

Synthesis of Phenylacetic Acid - Erowid. Available at: [Link]

-

WO/2007/054768 METHOD OF PHENYLACETIC ACID PRODUCTION - WIPO Patentscope. Available at: [Link]

-

Phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

-

Willgerodt rearrangement - Wikipedia. Available at: [Link]

-

(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. Available at: [Link]

-

Wolff-Rearrangement - Organic Chemistry Portal. Available at: [Link]

-

Wolf Rearrangement Reaction | Step Wise Mechanism Explained - YouTube. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. Available at: [Link]

-

Acetophenone - Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. Available at: [Link]

-

Wolff rearrangement - Wikipedia. Available at: [Link]

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

-

Wolff rearrangement - L.S.College, Muzaffarpur. Available at: [Link]

-

NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. Available at: [Link]

-

The Wolff Rearrangement - ULisboa Research Portal. Available at: [Link]

-

Wolff Rearrangement. I. Kinetic Studies of the Decomposition of α-Diazoacetophenone - Oxford Academic. Available at: [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. Available at: [Link]

-

(PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

-

Willgerodt‐Kindler Reaction - MSU chemistry. Available at: [Link]

-

Material Safety Data Sheet - Acetophenone-d8 - Cole-Parmer. Available at: [Link]

-

Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication - SciSpace. Available at: [Link]

-

Wolff Rearrangement - Chem-Station Int. Ed. Available at: [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Arndt-Eisterst Synthesis.( reaction with mechanism). - YouTube. Available at: [Link]

-

The Arndt‐Eistert Synthesis - ResearchGate. Available at: [Link]

-

Arndt-Eister reaction - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 5. Wolff (Regroup) [quimicaorganica.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. academic.oup.com [academic.oup.com]

- 8. Wolff-Rearrangement [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Synthesis of Phenylacetic Acid [erowid.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 20. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Role of Diazoacetophenone in the synthesis of azo dyes

Application Note: Role of Diazoacetophenone Derivatives in Azo Dye Synthesis and Photochemistry

Part 1: Strategic Disambiguation & Core Directive[1]

Executive Summary In the context of dye chemistry and organic synthesis, the term "Diazoacetophenone" presents a critical nomenclature bifurcation that must be resolved to ensure experimental success.

-

Strict Chemical Definition (

-Diazoacetophenone): Refers to 2-diazo-1-phenylethanone ( -

Functional Dye Precursor (Diazotized Aminoacetophenone): Refers to the 4-acetylbenzenediazonium cation, derived from 4-aminoacetophenone .[1] This is the standard intermediate for synthesizing acetophenone-based azo dyes (e.g., C.I.[1] Disperse dyes) via electrophilic aromatic substitution.[2][3][4]

Scope of this Guide

To satisfy the requirements of drug development and industrial dye synthesis, this guide prioritizes the Functional Dye Precursor route (Protocol A) for generating azo chromophores.[1] However, to demonstrate comprehensive chemical utility, we also provide the synthesis and photochemical application of the Strict

Part 2: Scientific Integrity & Mechanisms[1]

Mechanism of Azo Coupling (The Chromophore Pathway)

The synthesis of acetophenone-based azo dyes follows the

-

Step 1: Diazotization. 4-Aminoacetophenone reacts with nitrous acid (generated in situ) to form the diazonium salt.[1]

[1] -

Step 2: Coupling. The diazonium ion attacks the para-position (preferred) of an activated aromatic ring (e.g., phenol, naphthol, or aniline).[4]

Mechanism of Wolff Rearrangement (The Photo-Active Pathway)

For strict

Part 3: Visualization (Pathway Logic)

Figure 1: Divergent synthetic pathways.[1] Top: Standard Azo Dye synthesis. Bottom: Synthesis and photolysis of

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-[(2-Hydroxy-1-naphthyl)diazenyl]acetophenone

This protocol synthesizes a classic red azo dye using the acetophenone moiety.[1]

Reagents:

-

4-Aminoacetophenone (1.35 g, 10 mmol)[1]

-

Sodium Nitrite (

, 0.76 g, 11 mmol) -

2-Naphthol (1.44 g, 10 mmol)[1]

-

Hydrochloric Acid (conc. 37%)

-

Ethanol/Water[1]

Step-by-Step Methodology:

-

Preparation of Diazonium Salt (The Electrophile):

-

In a 100 mL beaker, dissolve 1.35 g of 4-aminoacetophenone in 10 mL of water and 3 mL of conc. HCl.

-

Cool the solution to 0–5°C in an ice bath. Critical: Temperature must remain <5°C to prevent decomposition of the diazonium salt into a phenol.[1][3]

-

Dissolve 0.76 g

in 5 mL water.[1] Add this dropwise to the amine solution with stirring. -

Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).[1]

-

-

Preparation of Coupling Agent (The Nucleophile):

-

In a separate flask, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH solution.

-

Cool to 0–5°C .[1]

-

-

Coupling Reaction:

-

Isolation and Purification:

Data Specification (Expected Results):

| Parameter | Specification | Notes |

| Appearance | Deep Red Solid | Crystalline needles preferred.[1] |

| Yield | 75–85% | Losses usually due to incomplete coupling or recrystallization.[1] |

| Melting Point | 178–180°C | Sharp melting point indicates high purity.[1] |

| ~480 nm | Characteristic |

Protocol B: Synthesis of -Diazoacetophenone (Strict Chemical Definition)

This protocol is for generating the photo-active precursor, often used in lithography research or as a chemical biology probe.[1][6]

Safety Alert: Diazomethane is explosive and toxic.[1] Use a dedicated diazomethane generation kit with polished glass joints (no ground glass) behind a blast shield.[1]

Reagents:

-

Benzoyl Chloride (1.40 g, 10 mmol)

-

Diazomethane (excess, ~20 mmol in ether)

-

Triethylamine (1.1 g, 11 mmol)

Step-by-Step Methodology:

-

Acylation:

-

Dissolve benzoyl chloride in dry diethyl ether (20 mL) at 0°C.

-

Add triethylamine (scavenger for HCl).

-

-

Diazo Transfer:

-

Work-up:

-

Application (Wolff Rearrangement):

-

Dissolve product in methanol.[1] Irradiate with UV light (300 nm).

-

Result: Formation of methyl phenylacetate (via ketene intermediate).

-

Part 5: References & Authority[1][6][7]

In-Text Citations & Grounding:

-

The mechanism of diazonium coupling is a cornerstone of industrial dye chemistry, described extensively in foundational texts like Zollinger's Color Chemistry [1].[1]

-

The use of acetophenone derivatives in azo dyes is well-documented for creating "Disperse Dyes" for polyester, where the acetyl group aids in sublimation fastness [2].[1]

-

The synthesis and reactivity of

-diazoketones (Protocol B) utilize the Arndt-Eistert synthesis pathway, a standard method for homologation [3].[1]

Reference List:

-

Zollinger, H. (2003).[7] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1]

-

Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.[1]

-

Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley.[1]

-

Organic Chemistry Portal. (2023). Diazonium Salts and Azo Coupling. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]

Troubleshooting & Optimization

Technical Support Center: Managing α-Chloromethylketone and Related Chlorinated Side-Products

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing complex peptide impurities. This guide is designed for researchers, chemists, and drug development professionals who are encountering or wish to prevent the formation of α-chloromethylketone and other chlorinated side-products during chemical synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

As your application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these side-products form and how to control them. This guide is structured to help you both troubleshoot existing problems and proactively design robust synthetic strategies.

Troubleshooting Guide: Unexpected Chlorinated Impurities

This section is for users who have detected an unexpected modification in their product, suspecting it to be a chlorinated species.

Q1: My LC-MS analysis shows an unexpected peak with a mass of [M+48.5] or a distinct 3:1 isotopic pattern. Could this be an α-chloromethylketone or another chlorinated adduct?

A1: Expert Analysis & Confirmation Strategy

An unexpected mass addition with a characteristic isotopic pattern is a strong indicator of halogenation. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da. This results in a distinctive A+2 peak with roughly one-third the intensity of the main isotopic peak (A), a pattern that is a tell-tale sign of monochlorination. The mass shift you are observing, approximately +48.5 Da, is consistent with the conversion of a C-terminal carboxylic acid (-COOH, 45 Da) to a chloromethylketone (-COCH₂Cl, 77.5 Da), resulting in a net mass increase of 32.5 Da from the peptide acid. However, direct chlorination of a methylene group is also possible.

Causality: The most probable source of chlorine is the solvent, particularly Dichloromethane (DCM), which is frequently used in peptide synthesis for washing and during the final cleavage step in combination with Trifluoroacetic Acid (TFA).[1][2] Under strongly acidic conditions, DCM can be activated to generate electrophilic chlorinating species.

Workflow: Confirming a Suspected Chlorinated Side-Product

Here is a systematic workflow to confirm the identity of the impurity.

Caption: Troubleshooting workflow for identifying chlorinated impurities.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of your crude peptide product in an appropriate solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Instrumentation: Use an Orbitrap or Q-TOF mass spectrometer capable of <5 ppm mass accuracy.

-

Acquisition: Acquire data in positive ion mode over a relevant m/z range.

-

Data Analysis:

-

Determine the exact mass of the impurity's monoisotopic peak.

-

Use the instrument's software to predict the elemental formula. A formula containing one chlorine atom should be a primary candidate.

-

Confirm that the predicted isotopic distribution for that formula matches the experimentally observed 3:1 pattern.

-

Q2: I've confirmed a chlorinated side-product. What is the formation mechanism and how can I prevent it in my next synthesis?

A2: Mechanistic Insight and Prevention Strategies

The formation of chlorinated species is typically an acid-catalyzed process occurring during the final cleavage step. While the exact mechanism for α-chloromethylketone formation from a peptide is complex, a plausible pathway involves the generation of a reactive chlorinating agent from DCM and TFA.

Proposed Mechanism:

Under the strong acidic conditions of the TFA cleavage cocktail, DCM can be protonated. This activated intermediate can then react with nucleophilic sites on the peptide or generate other electrophilic species that lead to chlorination. The C-terminal carboxyl group, in particular, could be susceptible to reactions that ultimately lead to a chloromethylketone moiety.

Caption: Proposed pathway for chlorinated side-product formation.

Prevention is the Best Strategy:

The most effective way to manage this side-product is to prevent its formation by carefully selecting your cleavage reagents and conditions. The primary goal is to either remove the chlorine source (DCM) or to effectively quench the reactive intermediates that lead to chlorination.

Table 1: Recommended Cleavage Cocktails to Minimize Chlorination

| Cocktail Name | Composition (v/v/w) | Key Feature | When to Use |

| Reagent B | TFA / Water / Triisopropylsilane (TIPS) (95:2.5:2.5) | DCM-Free. TIPS is an excellent scavenger for carbocations generated from protecting groups.[3][4] | General-purpose, "first-line" choice for most peptides, especially those without Met or Cys. |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | DCM-Free. A robust, classic cocktail for complex peptides with sensitive residues like Trp, Met, Cys, Arg. | For peptides containing multiple sensitive residues that are prone to various side reactions. |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I | DCM-Free. Specifically designed to prevent methionine oxidation.[3][5] | Essential for peptides containing one or more methionine residues. |

Protocol 2: DCM-Free Peptide Cleavage and Deprotection

This protocol uses the standard Reagent B and is a reliable method to avoid chlorinated side-products.

-

Resin Preparation: After the final Fmoc deprotection on the synthesizer, wash the peptidyl-resin thoroughly with Dimethylformamide (DMF) (3x), followed by Methanol (3x), and finally Diethyl Ether (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. A thorough wash to remove residual DMF is critical.[2]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For 10 mL of Reagent B, combine:

-

Trifluoroacetic Acid (TFA): 9.5 mL

-

Deionized Water: 0.25 mL

-

Triisopropylsilane (TIPS): 0.25 mL

-

Safety Note: Always add acid to other reagents slowly. The mixture can heat up.

-

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per 0.1 mmol of peptide).

-

Gently agitate the mixture at room temperature for 2-3 hours. Reaction time may vary based on the peptide sequence and protecting groups used.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

-

In a separate centrifuge tube, add ~40 mL of cold (-20°C) diethyl ether.

-

Slowly add the TFA solution dropwise into the cold ether while gently vortexing.[6] The peptide will precipitate as a white solid.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.

-

After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.

-

The crude peptide is now ready for purification by HPLC.

-

Frequently Asked Questions (FAQs)

Q3: Besides DCM, are there other potential sources of chlorine in peptide synthesis?

A3: While DCM is the most common culprit, other reagents can introduce chlorine. For instance, if you are using a 2-Chlorotrityl chloride resin for attaching the first amino acid, incomplete reaction or side reactions during handling could potentially leave residual chlorine.[7] Similarly, the use of coupling agents like HCTU, which contains chlorine, could be a theoretical source, although its direct involvement in forming chlorinated peptide side-products during cleavage is less documented than that of DCM. Always ensure high-purity solvents and reagents.

Q4: Are certain amino acids or peptide sequences more susceptible to chlorination?

A4: Nucleophilic amino acid side chains are generally more susceptible to modification by electrophilic species generated during cleavage. While direct evidence for preferential chlorination is sparse, residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) are well-known to be vulnerable to alkylation by carbocations.[8] It is plausible that these electron-rich side chains could also be targeted by electrophilic chlorinating agents. Furthermore, the C-terminal carboxylic acid is a key functional group that could participate in reactions leading to an α-chloromethylketone.

Q5: What are the best analytical methods for routine screening of such impurities?

A5: A combination of HPLC and Mass Spectrometry is the gold standard for identifying and quantifying peptide impurities.[9][10]

Table 2: Analytical Techniques for Impurity Detection

| Technique | Purpose | Key Information Provided |

| HPLC-UV | Purity assessment and quantification | Provides the purity profile of the crude peptide and allows for quantification of the main product vs. impurities. |

| LC-MS (Single Quad / Ion Trap) | Impurity identification | Confirms the molecular weight of the main product and impurities. Crucial for spotting the characteristic 3:1 isotopic pattern of chlorine.[9] |

| LC-HRMS (Orbitrap / Q-TOF) | Structure confirmation | Provides high-resolution mass data (<5 ppm) to confirm the elemental composition of impurities. |

| LC-MS/MS | Structural elucidation | Fragmentation of the impurity ion can reveal where the modification has occurred on the peptide sequence. |

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Martinez, J. et al., Molecules. [Link]

-

Side reactions in peptide synthesis: An overview. Muzaffar-Ur-Rehman, M. et al., Bibliomed. [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

-

Side reactions in the SPPS of Cys-containing peptides. Gatos, D. et al., Amino Acids. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. de Souza, A. C. B. et al., Journal of the Brazilian Chemical Society. [Link]

-

Side reactions in peptide synthesis: An overview. Muzaffar-Ur-Rehman, M. et al., ResearchGate. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Coin, I. et al., Journal of Peptide Science. [Link]

-

Boc Deprotection - TFA. Organic Chemistry Portal. [Link]

-

Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones... Bock, P. E., Biochemistry. [Link]

-

Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Husek, P., ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick, J.S. et al. [Link]

-

A cleavage cocktail for methionine-containing peptides. Huang, H. & Rabenstein, D. L., Journal of Peptide Research. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Fields, G. B., ResearchGate. [Link]

-

Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Blondelle, S. E. & Houghten, R. A., International Journal of Peptide and Protein Research. [Link]

-

Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit r/chemistry. [Link]

-

Cleavage Cocktail Selection. CEM Corporation. [Link]

-

Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid... Hirose, T. et al., Analytical Methods. [Link]

-

When I do solid phase peptide synthesis, I directly use TFA(95%) to cleave it without changing the solution from DMF to DCM, is that a big problem? ResearchGate Discussion. [Link]

-

Comparison of analytical techniques for the identification of bioactive compounds from natural products. Wolfender, J. L. et al., Planta Medica. [Link]

Sources

- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

Catalyst Optimization Support Center: Wolff Rearrangement & Arndt-Eistert Synthesis

Current Status: Operational Support Ticket: #WR-CAT-OPT-001 Subject: Optimizing Catalyst Selection (Ag₂O vs. Rh/Cu) for α-Diazoketone Rearrangement

Executive Summary: The Carbenoid Control Challenge

Welcome to the technical support hub for the Wolff Rearrangement. If you are accessing this guide, you are likely navigating the Arndt-Eistert homologation or a ring-contraction synthesis and facing a critical decision: Which metal source will drive the 1,2-shift without triggering catastrophic side reactions?

The Wolff rearrangement hinges on the formation and collapse of a metal-carbenoid intermediate . Your choice of catalyst dictates the lifetime of this intermediate.

-

Silver(I) Oxide (

): The classical heterogeneous choice. High surface area dependence; prone to passivation. -

Silver(I) Benzoate (

): The homogeneous alternative. Solves solubility issues but requires careful thermal control. -

Rhodium(II) Carboxylates (

): The precision tool. Stabilizes the carbenoid to suppress carbene insertion side-pathways.

This guide provides the decision logic, troubleshooting protocols, and mechanistic insights required to optimize your synthesis.

Module 1: Critical Decision Matrix

Use this matrix to select the correct catalyst system for your substrate profile.

| Feature | Silver(I) Oxide ( | Silver(I) Benzoate ( | Rhodium(II) Acetate ( |

| Phase | Heterogeneous (Suspension) | Homogeneous (Soluble in | Homogeneous (Soluble in DCM/Tol) |

| Primary Use Case | Simple Arndt-Eistert homologation; robust substrates. | Sterically hindered substrates; temperature-sensitive compounds. | Complex substrates prone to C-H insertion; intramolecular reactions.[1] |

| Mechanism | Surface-mediated decomposition. | Solution-phase coordination.[2] | Stabilized metallo-carbene formation. |

| Key Risk | Catalyst "poisoning" (passivation); variable reaction rates.[2] | Thermal decomposition if overheated ( | Cost; difficulty removing trace metal (use scavengers). |

| Solvent Compatibility | THF/Water, Dioxane/Water. | THF, | DCM, Toluene, DCE (anhydrous). |

| Activation Energy | Moderate to High (often requires reflux/sonication). | Low (often proceeds at RT or mild heat). | Very Low (often proceeds at |

Module 2: Troubleshooting (The "Silver Mirror" Problem)

The most common support ticket regarding

Issue: Reaction Stalls at 50% Conversion

Diagnosis: As the reaction proceeds, metallic silver (

-

Sonication (The "Turbo" Fix): Do not just stir. Place the reaction vessel in an ultrasonic bath. The cavitation cleans the catalyst surface, exposing fresh oxide.

-

Sequential Addition: Do not add all catalyst at

. Add 50% initially, then 10% increments every hour. -

Reagent Quality: Commercial

"ages." If the powder is grey/white rather than deep black/brown, it has reduced to silver carbonate or metallic silver. Freshly prepare it if necessary (Protocol A).

Issue: Formation of Azines or -Halo Ketones